molecular formula C21H20FN3O2S2 B2945628 N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941921-70-6

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2945628
CAS No.: 941921-70-6
M. Wt: 429.53
InChI Key: BGVYQMAYZXZVSX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activity

  • Anti-inflammatory Activity

    Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activities, highlighting the therapeutic potential of structurally related compounds (Sunder & Maleraju, 2013).

  • Glutaminase Inhibition for Cancer Therapy

    Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structural similarities, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showcasing a strategy for developing more effective cancer therapeutics (Shukla et al., 2012).

Molecular Modeling and Anticancer Screening

  • Antitumor Activity Evaluation

    New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized, and some showed considerable anticancer activity against various cancer cell lines, emphasizing the importance of molecular design in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

  • Molecular Docking Analysis

    The synthesis and structural elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, along with in silico modeling for anticancer activity, underscore the application of computational and synthetic chemistry in drug discovery (Sharma et al., 2018).

Optoelectronic Properties

  • Polythiophenes for Optoelectronics: Thiazole-containing monomers synthesized for electrochemical polymerization exhibit promising optoelectronic properties, illustrating the potential of thiazole derivatives in the development of advanced materials for electronic applications (Camurlu & Guven, 2015).

Antibacterial and Nematicidal Activities

  • Antibacterial and Nematicidal Potentials: Synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated significant antibacterial and nematicidal activities, highlighting their potential as leads for the development of new agrochemicals (Lu, Zhou, Wang, & Jin, 2020).

Mechanism of Action

    Target of action

    Indole and thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the derivative.

    Mode of action

    The interaction of these compounds with their targets can result in a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

    Biochemical pathways

    The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been shown to inhibit the replication of certain viruses .

    Result of action

    The molecular and cellular effects of these compounds can include changes in cell signaling, gene expression, and metabolic processes, among others. These effects can contribute to their therapeutic activities .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-2-14-5-3-4-6-18(14)25-19(26)11-17-12-28-21(24-17)29-13-20(27)23-16-9-7-15(22)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVYQMAYZXZVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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